molecular formula C9H11FN2O2 B3041756 4-fluoro-2-nitro-N-propylaniline CAS No. 35538-23-9

4-fluoro-2-nitro-N-propylaniline

Cat. No. B3041756
CAS RN: 35538-23-9
M. Wt: 198.19 g/mol
InChI Key: KNYAUZOGRURNIK-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-N-propylaniline is a chemical compound with the empirical formula C9H11FN2O2 . It is a solid substance and its molecular weight is 198.19 .


Molecular Structure Analysis

The molecular structure of 4-fluoro-2-nitro-N-propylaniline can be represented by the SMILES string [O-]N+C=C1)=C1NC©C)=O . The InChI key for this compound is AOCNMSQFQYZNFH-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Material Science

4-Fluoro-2-nitro-N-propylaniline has been studied in the context of synthesis and material science. A study conducted by (Różalska, Kulyk, & Kulszewicz-Bajer, 2004) explores a synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by the reduction of nitro groups, enabling the preparation of oligoanilines with defined lengths. This method is significant for the synthesis of materials with specific electronic properties.

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, compounds related to 4-fluoro-2-nitro-N-propylaniline have been studied for their potential in drug discovery. (Janakiramudu et al., 2017) describes the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate in antibiotic drug linezolid, and their antimicrobial activity. This study highlights the relevance of fluoro-nitroaniline derivatives in developing new antimicrobial agents.

Chemical Functionalization and Surface Chemistry

The work of (Roth et al., 2006) focuses on functionalizing silica particles with chromophores and amino groups using reactions of fluoronitro-substituted aromatic compounds. This study demonstrates the utility of such compounds in creating functionalized materials for potential applications in catalysis, sensors, and other surface chemistry applications.

Analytical Chemistry

In the field of analytical chemistry, derivatives of fluoro-nitroanilines have been employed as labeling reagents. For instance, (Watanabe & Imai, 1981) discusses the use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent in high-performance liquid chromatography for amino acid detection. This application is crucial for the sensitive and specific detection of amino acids in complex biological samples.

Solid-Phase Synthesis

Solid-phase synthesis techniques utilizing fluoro-nitroaniline derivatives have been developed for the efficient synthesis of complex organic molecules. The study by (Kilburn, Lau, & Jones, 2000) describes a method for synthesizing substituted benzimidazoles on a solid support, highlighting the utility of fluoro-nitroanilines in streamlined synthetic processes.

Safety and Hazards

4-fluoro-2-nitro-N-propylaniline should be handled with care. It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-fluoro-2-nitro-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-2-5-11-8-4-3-7(10)6-9(8)12(13)14/h3-4,6,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYAUZOGRURNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-nitro-N-propylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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